molecular formula C16H14ClF4N3O2S B2872027 3-chloro-4-fluoro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide CAS No. 1798624-35-7

3-chloro-4-fluoro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B2872027
CAS No.: 1798624-35-7
M. Wt: 423.81
InChI Key: NIOVIELODGWYCI-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide (CAS 1798624-35-7) is a benzenesulfonamide derivative with a molecular formula of C16H14ClF4N3O2S and a molecular weight of 423.8 g/mol . This compound is characterized by its distinct structural features, including a pyrrolidine ring linked to a trifluoromethyl-substituted pyridine and a chloro-fluoro substituted benzenesulfonamide group . While its specific biological mechanism and primary research applications require further characterization, benzenesulfonamide compounds are a significant class in medicinal chemistry and are frequently investigated for their potential as therapeutic agents . Suppliers offer this chemical in various quantities for research purposes, with predicted physicochemical data including a density of 1.56±0.1 g/cm³ and a pKa of 10.20±0.20 . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF4N3O2S/c17-13-7-12(2-3-14(13)18)27(25,26)23-11-5-6-24(9-11)15-4-1-10(8-22-15)16(19,20)21/h1-4,7-8,11,23H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOVIELODGWYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide typically involves multiple steps, starting from commercially available starting materials. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents like m-chloroperbenzoic acid, hydrogen peroxide.

    Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. For example, in pharmaceutical applications, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways . The trifluoromethyl group is known to enhance the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Substituent Variations on the Benzenesulfonamide Core

  • Target Compound : 3-Chloro-4-fluoro substitution creates a sterically hindered and electron-deficient aromatic ring due to the electron-withdrawing effects of chlorine and fluorine. This may enhance binding to hydrophobic pockets or polar residues in biological targets .
  • However, the absence of chloro/fluoro substituents may reduce steric interactions .
  • Compound (4-(4-Amino-...-Pyrazolo[3,4-d]Pyrimidin-3-Yl)-N-Methylbenzenesulfonamide): A 2-fluoro, 4-amino-substituted benzenesulfonamide highlights how positional changes and amino groups can modulate solubility and hydrogen-bonding capacity .

Heterocyclic Amine Modifications

  • Target Compound: The pyrrolidin-3-yl group provides a five-membered ring with a single nitrogen, offering moderate basicity and conformational flexibility.
  • Compound 17d : The 5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl group introduces steric bulk and lipophilicity, which may limit solubility but enhance binding to hydrophobic targets .

Pyridinyl Substituent Effects

  • Target Compound : The 5-(trifluoromethyl)pyridin-2-yl group is a key fluorinated motif, contributing to electronegativity and resistance to oxidative metabolism. Similar groups are prevalent in kinase inhibitors due to their ability to occupy hydrophobic regions .
  • Precursors : 4-[5-(Trifluoromethyl)Pyridin-2-Yl]Benzaldehyde and related compounds serve as synthetic intermediates, underscoring the importance of this moiety in constructing complex molecules .

Data Table: Structural and Functional Comparisons

Compound Name Benzenesulfonamide Substituents Heterocyclic Amine Pyridinyl Substituents Key Properties/Applications
Target Compound 3-Cl, 4-F Pyrrolidin-3-yl 5-(CF₃) Hypothetical: Kinase inhibition
17d () 4-CF₃ Trimethylpyridin-2-yl Benzyloxy Electrochemical polymers
1-[5-(CF₃)-2-Pyridinyl]Piperazine () N/A Piperazine 5-(CF₃) Synthetic intermediate
Compound 2-F, 4-NH₂ Pyrazolo[3,4-d]pyrimidinyl 5-F, 3-(3-FC₆H₄) Chromen-4-one derivative (MP 175–178°C)

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